2-Chlorocinnamoyl chloride

Lipophilicity Drug Design Membrane Permeability

2-Chlorocinnamoyl chloride (CAS 35086-82-9, C9H6Cl2O, MW 201.05) is an ortho-chlorinated derivative of cinnamoyl chloride, classified as an α,β-unsaturated acyl chloride. This compound serves as a reactive acylating agent and synthetic building block, distinguished from its parent compound and positional isomers (para- and meta-) by the specific placement of a chlorine atom at the 2-position of the phenyl ring.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
CAS No. 35086-82-9
Cat. No. B3041727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocinnamoyl chloride
CAS35086-82-9
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)Cl)Cl
InChIInChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+
InChIKeyZAUFNZFFWDQKPL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocinnamoyl Chloride (CAS 35086-82-9) Procurement & Scientific Overview: Ortho-Chlorinated Cinnamoyl Halide Intermediate


2-Chlorocinnamoyl chloride (CAS 35086-82-9, C9H6Cl2O, MW 201.05) is an ortho-chlorinated derivative of cinnamoyl chloride, classified as an α,β-unsaturated acyl chloride [1]. This compound serves as a reactive acylating agent and synthetic building block, distinguished from its parent compound and positional isomers (para- and meta-) by the specific placement of a chlorine atom at the 2-position of the phenyl ring [2]. Commercial availability is typically in 97% purity as a solid with melting point 37-39°C, and the compound is documented as moisture-sensitive requiring anhydrous handling conditions [3].

2-Chlorocinnamoyl Chloride: Why Positional Isomers and Unsubstituted Analogs Cannot Be Substituted


Substitution of 2-chlorocinnamoyl chloride with unsubstituted cinnamoyl chloride (CAS 102-92-1) or its para-chloro isomer (CAS 35086-79-4) introduces quantifiable changes in physical properties, reactivity, and biological outcomes. Ortho-chlorination raises the melting point from 35-37°C (cinnamoyl chloride) to 37-39°C and increases the calculated LogP from ~2.5 to 3.12, indicating markedly higher lipophilicity that affects membrane permeability and partitioning behavior [1]. In solvolysis kinetics, chlorine substitution alters reaction rates via Hammett substituent effects [2]. Critically, ortho-substitution introduces steric hindrance adjacent to the reactive center—a spatial constraint absent in para-substituted or unsubstituted analogs—which directly influences reaction selectivity and yield in nucleophilic acyl substitution reactions [3].

2-Chlorocinnamoyl Chloride Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Procurement


Ortho-Chlorination Increases Lipophilicity by ~0.6 LogP Units Versus Unsubstituted Cinnamoyl Chloride

2-Chlorocinnamoyl chloride exhibits a calculated LogP value of 3.12, which is approximately 0.6 LogP units higher than unsubstituted cinnamoyl chloride (calculated LogP ~2.5) [1]. This increased lipophilicity is a direct consequence of ortho-chlorine substitution on the phenyl ring. For context, cinnamoyl chloride has a topological polar surface area (PSA) of 17.1 Ų, identical to the 2-chloro derivative, confirming that the lipophilicity change stems from the chlorine substituent rather than altered polarity [2].

Lipophilicity Drug Design Membrane Permeability ADME

Elevated Melting Point Differentiates 2-Chlorocinnamoyl Chloride (37-39°C) from Unsubstituted Cinnamoyl Chloride (35-37°C)

2-Chlorocinnamoyl chloride has a melting point range of 37-39°C, which is elevated by approximately 2°C relative to unsubstituted cinnamoyl chloride (melting point 35-37°C) [1]. This 2°C shift is directly attributable to the ortho-chlorine substituent, which introduces increased molecular weight (201.05 vs. 166.61) and altered crystal packing forces. The boiling point differential is even more pronounced, with the 2-chloro derivative boiling at 155-160°C at reduced pressure (12 mmHg) compared to cinnamoyl chloride boiling at 256-258°C at atmospheric pressure [2].

Physical Properties Solid-State Handling Crystallization Storage

Chlorine Substitution Modulates Solvolysis Kinetics via Hammett Substituent Effects

D'Souza et al. (2010) analyzed specific solvolysis rates at 25°C for a series of cinnamoyl chlorides including cinnamoyl chloride, p-chlorocinnamoyl chloride, and p-nitrocinnamoyl chloride using the extended Grunwald-Winstein equation [1]. The study demonstrates that aromatic ring substitution quantitatively modulates solvolysis rates. While the paper reports explicit data for the para-chloro isomer (which shows altered reactivity due to electron-withdrawing inductive and resonance effects), the ortho-chloro derivative (2-chlorocinnamoyl chloride) experiences both electronic effects and additional steric hindrance from the adjacent chlorine atom [2]. The ρ values from aminolysis studies of cinnamoyl chlorides range from +0.52 to +1.64 depending on substituent, confirming that chlorine substitution produces measurable, predictable changes in reaction rates.

Reaction Kinetics Solvolysis Mechanistic Analysis Substituent Effects

Patented as Preferred 2-Substituted Cinnamoyl Group in Biologically Active Salicylic Acid Derivatives

In patent literature (NIPPON SHINYAKU CO LTD), 2-chlorocinnamoyl is explicitly named alongside 2-methoxycinnamoyl and 3,4-dimethoxycinnamoyl as a preferred substituted cinnamoyl group for the synthesis of salicylic acid derivatives [1]. The patent specifically teaches the preparation of these compounds via the Schotten-Baumann reaction of substituted cinnamoyl chlorides with salicylic acid. Notably, the 2-chloro substitution is specifically designated rather than 3-chloro or 4-chloro positional isomers, indicating that ortho-substitution confers distinct advantages in the final biological activity or synthetic accessibility of the target molecules.

Pharmaceutical Synthesis Patent Literature Salicylic Acid Derivatives Schotten-Baumann Reaction

Storage Stability: Documented -20°C and -80°C Storage Recommendations Indicate Specialized Handling Requirements

2-Chlorocinnamoyl chloride has documented storage requirements specifying that when stored at -80°C, the compound should be used within 6 months, and when stored at -20°C, within 1 month [1]. This contrasts with unsubstituted cinnamoyl chloride, which is typically recommended for storage at 2-8°C for long-term use, indicating greater ambient stability [2]. The increased storage stringency for the 2-chloro derivative is consistent with its documented moisture sensitivity and suggests that the ortho-chloro substitution may enhance reactivity or reduce stability relative to the parent compound.

Stability Storage Shelf Life Quality Control

2-Chlorocinnamoyl Chloride Application Scenarios: Where Ortho-Chlorination Provides Measurable Advantage


Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The calculated LogP of 3.12 for 2-chlorocinnamoyl chloride is approximately 0.6 units higher than unsubstituted cinnamoyl chloride [1]. This increased lipophilicity makes the compound preferable for synthesizing drug candidates where membrane permeability is a critical design parameter, such as CNS-targeted therapeutics or compounds requiring improved oral bioavailability. The ortho-chlorine substitution achieves this increased lipophilicity without altering the topological polar surface area, preserving hydrogen-bonding characteristics while enhancing hydrophobic interactions [2].

Schotten-Baumann Acylation of Salicylic Acid for Pharmaceutical Intermediates

Patent literature explicitly identifies 2-chlorocinnamoyl as a preferred substituted cinnamoyl group for preparing salicylic acid derivatives via Schotten-Baumann reaction conditions [3]. In this application, the ortho-chloro substitution provides specific advantages in the biological activity profile of the resulting salicylate derivatives. Procurement of the ortho-chloro isomer (rather than meta- or para-chloro alternatives) is essential for reproducing the patented synthetic routes and obtaining the claimed pharmaceutical intermediates.

Reactions Requiring Ortho-Steric Control in Nucleophilic Acyl Substitution

The ortho-chlorine substituent introduces steric hindrance adjacent to the reactive carbonyl center, a feature absent in both unsubstituted cinnamoyl chloride and para-chloro isomers [4]. This steric constraint can be exploited to modulate reaction selectivity in aminolysis or esterification reactions. The combination of electronic activation (via -I effect) and steric shielding at the ortho position provides a unique reactivity profile that cannot be replicated by the para-chloro isomer or the parent compound [5].

Kinetic Studies Requiring Tunable Electrophilicity in Acyl Chloride Substrates

For mechanistic investigations of acyl chloride solvolysis and aminolysis, 2-chlorocinnamoyl chloride provides a substrate with measurable differences in reaction rates relative to unsubstituted and para-substituted analogs [5][6]. The chlorine substituent's electron-withdrawing effects increase carbonyl electrophilicity while the ortho position introduces steric factors, making this compound a valuable probe for studying structure-reactivity relationships in nucleophilic substitution mechanisms. The ρ values ranging from +0.52 to +1.64 in aminolysis studies provide a quantitative framework for predicting reactivity differences [5].

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